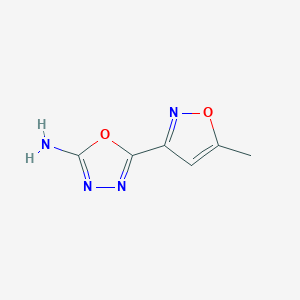

5-(5-Methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine

Description

5-(5-Methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 5-methyl-1,2-oxazol-3-yl group at the 5-position and an amine group at the 2-position. The oxadiazole ring is a five-membered aromatic system containing two nitrogen and one oxygen atom, while the 1,2-oxazole substituent introduces additional nitrogen and oxygen atoms.

The compound’s synthesis typically involves cyclization reactions. For example, analogous 5-aryl-1,3,4-oxadiazol-2-amines are synthesized via bromine-mediated oxidative cyclization of hydrazine-carboxamide intermediates in glacial acetic acid .

Properties

IUPAC Name |

5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2/c1-3-2-4(10-12-3)5-8-9-6(7)11-5/h2H,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDNATQSRAIWNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589560 | |

| Record name | 5-(5-Methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725698-89-5 | |

| Record name | 5-(5-Methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1,2-oxazol-3-amine with a suitable nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of solvents like dioxane, DMF, or DMSO, and may require catalysts or specific temperature controls .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle any hazardous reagents or by-products.

Chemical Reactions Analysis

Types of Reactions

5-(5-Methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxides.

Reduction: Reduction reactions can modify the functional groups attached to the oxazole or oxadiazole rings.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides of the original compound, while substitution reactions could produce derivatives with different functional groups attached to the oxazole or oxadiazole rings.

Scientific Research Applications

5-(5-Methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Researchers explore its potential as a therapeutic agent due to its ability to interact with various biological targets.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings

Mechanism of Action

The mechanism by which 5-(5-Methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

*Estimated based on analogous compounds.

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 3-fluorophenyl derivative (electron-withdrawing fluorine) exhibits higher stability under ambient conditions compared to the methyl-oxazole analog, which may influence reactivity in biological systems .

- Heteroaromatic Substituents : The pyridine-2-yl variant demonstrates enhanced antimicrobial activity, attributed to the nitrogen-rich heterocycle improving target binding . In contrast, the methyl-oxazole group in the target compound may optimize lipophilicity for membrane penetration .

Heterocyclic Variations: Oxadiazole vs. Thiadiazole

The sulfur-containing analog, 5-(5-methyl-1,2-oxazol-4-yl)-1,3,4-thiadiazol-2-amine , replaces the oxygen atom in the oxadiazole ring with sulfur. Thiadiazoles generally exhibit greater metabolic stability but reduced hydrogen-bonding capacity compared to oxadiazoles, which can affect pharmacokinetics and target affinity .

Crystallographic and Physicochemical Properties

- Solubility: Fluorinated derivatives exhibit lower aqueous solubility compared to non-fluorinated analogs, a trend that may extend to the target compound .

Biological Activity

The compound 5-(5-Methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine is a member of the oxadiazole family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 218.22 g/mol. The structure features an oxadiazole ring fused with a methylated oxazole, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀N₄O₂ |

| Molecular Weight | 218.22 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For example, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of oxadiazole derivatives on human leukemia (CEM) and breast cancer (MCF-7) cell lines. The results indicated that several derivatives exhibited IC₅₀ values in the micromolar range:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 5-(5-Methyl-Oxazole) | CEM | 0.65 |

| 5-(5-Methyl-Oxazole) | MCF-7 | 2.41 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage .

The mechanism by which oxadiazole derivatives exert their anticancer effects often involves the induction of apoptosis and inhibition of key signaling pathways. For instance:

- Apoptosis Induction : Flow cytometry assays have demonstrated that these compounds activate apoptotic pathways in MCF-7 cells.

- Inhibition of Enzymatic Activity : Some studies suggest that modifications to the oxadiazole structure enhance inhibitory potential against enzymes like acetylcholinesterase and butyrylcholinesterase .

Antimicrobial Activity

In addition to anticancer properties, certain oxadiazole derivatives have exhibited antimicrobial activity against various pathogens. The structure-function relationship indicates that modifications in the oxadiazole ring can enhance antibacterial efficacy.

Table 2: Antimicrobial Efficacy

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-(5-Methyl-Oxazole) | E. coli | 15 µg/mL |

| 5-(5-Methyl-Oxazole) | S. aureus | 10 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.